molecular formula C11H16ClNO3 B2510986 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride CAS No. 1049803-02-2

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride

Cat. No.: B2510986
CAS No.: 1049803-02-2
M. Wt: 245.7
InChI Key: NXNAMROEVFWIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride has been evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer respectively, suggesting that the compound’s primary targets are likely to be cellular components or processes that are crucial in these types of cancer.

Mode of Action

Some compounds with similar structures have shown potent growth inhibition properties . This suggests that this compound may interact with its targets to inhibit cell growth, leading to a decrease in the proliferation of cancer cells.

Result of Action

The result of the action of this compound is the inhibition of growth in certain cancer cell lines . This suggests that the compound may induce cellular changes that lead to apoptosis (programmed cell death) or cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride typically involves the reaction of benzo[1,3]dioxole with an appropriate amine and methoxyethyl group under controlled conditions. One common method involves the use of piperonal (benzo[1,3]dioxole-5-carbaldehyde) as a starting material. The reaction proceeds through a series of steps including condensation, reduction, and substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNAMROEVFWIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.